molecular formula C17H13FN2O3 B2948821 3-(2-(4-Fluorophenyl)acetamido)benzofuran-2-carboxamide CAS No. 898354-87-5

3-(2-(4-Fluorophenyl)acetamido)benzofuran-2-carboxamide

Cat. No.: B2948821
CAS No.: 898354-87-5
M. Wt: 312.3
InChI Key: HOIOQNNJRKOVTD-UHFFFAOYSA-N
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Description

3-(2-(4-Fluorophenyl)acetamido)benzofuran-2-carboxamide is a benzofuran-derived compound featuring a fluorophenylacetamido substituent at the 3-position and a carboxamide group at the 2-position of the benzofuran core. Benzofuran-based compounds are of significant interest in medicinal chemistry due to their structural rigidity, which often enhances binding affinity to biological targets.

Properties

IUPAC Name

3-[[2-(4-fluorophenyl)acetyl]amino]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN2O3/c18-11-7-5-10(6-8-11)9-14(21)20-15-12-3-1-2-4-13(12)23-16(15)17(19)22/h1-8H,9H2,(H2,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOIOQNNJRKOVTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(O2)C(=O)N)NC(=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(4-Fluorophenyl)acetamido)benzofuran-2-carboxamide typically involves a multi-step process. One common method includes the following steps :

    Starting Material: Benzofuran-2-carboxylic acid.

    Step 1: Installation of an 8-aminoquinoline directing group.

    Step 2: Palladium-catalyzed C–H arylation to introduce the 4-fluorophenyl group at the C3 position of the benzofuran scaffold.

    Step 3: Transamidation to replace the directing group with the acetamido group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2-(4-Fluorophenyl)acetamido)benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol derivative.

Scientific Research Applications

3-(2-(4-Fluorophenyl)acetamido)benzofuran-2-carboxamide has several scientific research applications :

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antibacterial and antiviral properties.

    Medicine: Investigated as a potential therapeutic agent for various diseases, including cancer and viral infections.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-(4-Fluorophenyl)acetamido)benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways . The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it might inhibit viral replication by targeting viral enzymes or interfere with bacterial cell wall synthesis.

Comparison with Similar Compounds

Fluorophenyl vs. Other Aromatic Groups

  • 4-Fluorophenyl (target compound) : Enhances metabolic stability and electron-withdrawing effects, favoring interactions with hydrophobic pockets in target proteins.
  • Biphenyl (): Introduces extended π-system for aromatic stacking but increases molecular weight (464.5 g/mol vs.
  • 4-Bromophenyl () : Bromine’s larger atomic radius and polarizability may improve halogen bonding but increase molecular weight (423.2 g/mol) and lipophilicity .

Crystallographic and Conformational Properties

  • compounds : Crystallize in triclinic P 1 symmetry with two independent molecules per asymmetric unit. Planarity is disrupted by a perpendicular fluorophenyl group, suggesting conformational flexibility .
  • Target compound: No crystallographic data are available in the evidence, but benzofuran derivatives typically exhibit planar aromatic systems, which could enhance crystallinity compared to non-planar analogs.

Data Table: Key Properties of Compared Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Core Structure Key Substituents Crystallographic Data
This compound (Target) Estimated C₁₇H₁₄FN₂O₃ ~336.3 Benzofuran 4-Fluorophenylacetamido, carboxamide Data not available
3-(2-([1,1'-Biphenyl]-4-yl)acetamido)-N-(3-fluorophenyl)benzofuran-2-carboxamide C₂₉H₂₁FN₂O₃ 464.5 Benzofuran Biphenylacetamido, 3-fluorophenylcarboxamide Data not available
4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole C₂₇H₂₀F₃N₇S 555.6 Thiazole Multiple fluorophenyl, triazole, pyrazole Triclinic P 1, two molecules/asymmetric unit
2-(4-Bromophenyl)-2-oxoethyl 2-(2-(furan-2-carboxamido)acetamido)acetate C₁₇H₁₅N₂O₆Br 423.2 Furan/ester 4-Bromophenyl, furancarboxamido Data not available

Research Findings and Implications

  • Synthetic Accessibility : highlights high-yield synthesis routes for fluorophenyl-containing heterocycles, suggesting feasibility for scaling up the target compound .
  • Conformational Flexibility : The perpendicular fluorophenyl group in compounds may reduce binding specificity compared to rigid planar systems like benzofuran .
  • Pharmacological Potential: The biphenyl analog () demonstrates how extended aromatic systems can enhance target affinity but may compromise solubility—a trade-off to consider in optimizing the target compound .

Biological Activity

Overview

3-(2-(4-Fluorophenyl)acetamido)benzofuran-2-carboxamide is a compound belonging to the benzofuran class, known for its diverse biological activities. This compound exhibits potential therapeutic applications, particularly in oncology and neuroprotection. Its structural features contribute to its unique biological properties, making it a subject of interest in medicinal chemistry.

The chemical structure of this compound includes a benzofuran core with an acetamido group and a fluorophenyl substituent. The synthesis typically involves multi-step organic reactions, such as:

  • Formation of Benzofuran Core : Cyclization reactions involving phenolic derivatives.
  • Introduction of Fluorophenyl Group : Palladium-catalyzed C–H arylation.
  • Amidation Reaction : Replacement of directing groups with acetamido groups.

This compound can undergo various chemical reactions, including oxidation and substitution, which may yield different derivatives with potentially enhanced biological activities .

Anticancer Properties

Research indicates that this compound possesses significant anticancer properties. Studies have shown that it can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cellular signaling pathways:

  • Mechanism of Action : The compound may inhibit specific enzymes or receptors involved in tumor growth and metastasis. For instance, it has been suggested that it may interact with the FAK/Paxillin pathway, crucial for cancer cell invasion .
  • Case Studies : In vitro studies demonstrated that this compound exhibited IC50 values in the low micromolar range against several cancer cell lines, indicating potent cytotoxicity .

Neuroprotective Effects

In addition to its anticancer activity, this compound shows promising neuroprotective effects:

  • Mechanism of Action : It has been shown to protect neuronal cells from excitotoxic damage induced by NMDA receptor activation, comparable to established neuroprotective agents like memantine .
  • Research Findings : A study reported that certain derivatives of benzofuran compounds exhibited significant protection against oxidative stress and neuronal damage in cultured neurons .

Data Summary

Activity IC50 Values (μM) Mechanism of Action References
Anticancer (various cell lines)0.20 - 2.58Enzyme inhibition, receptor modulation
Neuroprotection~30 (comparable to memantine)NMDA receptor antagonism, ROS scavenging

Q & A

Q. Q1. What are the common synthetic routes for synthesizing 3-(2-(4-fluorophenyl)acetamido)benzofuran-2-carboxamide, and how do reaction conditions influence yield?

A1. The synthesis typically involves multi-step processes:

  • Step 1 : Preparation of benzofuran-2-carboxylic acid derivatives via Pd-catalyzed C-H arylation or coupling reactions. For example, brominated intermediates (e.g., 2-Bromo-4′-fluoroacetophenone, CAS 403-29-2) are used for fluorophenyl group introduction .
  • Step 2 : Amidation or transamidation reactions to attach the 4-fluorophenylacetamido group. One-pot procedures using coupling agents (e.g., EDCI/HOBt) improve efficiency .
  • Step 3 : Purification via column chromatography or recrystallization. Yield optimization depends on solvent choice (e.g., DMF vs. THF), temperature control (e.g., avoiding decomposition at >150°C), and catalyst loading (e.g., Pd(PPh₃)₄ at 5 mol%) .

Q. Key Data :

ParameterTypical RangeImpact on Yield
Reaction Temperature80–120°C±15% variance
Catalyst Loading2–10 mol% PdOptimal at 5%
Solvent PolarityHigh (DMF) vs. Low (THF)THF preferred

Advanced Structural Analysis

Q. Q2. How can researchers resolve contradictory NMR data for benzofuran carboxamide derivatives?

A2. Discrepancies in NMR spectra (e.g., unexpected splitting or shifts) often arise from:

  • Dynamic rotational isomerism : The acetamido group may exhibit restricted rotation, causing peak splitting. Variable-temperature NMR (VT-NMR) at 25–60°C can identify conformational changes .
  • Residual solvents : DMSO-d₆ or CDCl₃ impurities may obscure signals. Pre-purification via freeze-pump-thaw cycles is recommended.
  • Crystal packing effects : Single-crystal X-ray diffraction (SC-XRD) provides definitive structural confirmation, as seen in related benzofuran analogs .

Example : In methyl 2-(6-bromobenzofuran-3-yl)-2-(2-(2-fluorophenyl)acetamido)acetate (CAS analog), VT-NMR resolved amide proton splitting at 50°C .

Biological Activity Profiling

Q. Q3. What methodologies are recommended for evaluating the biological activity of this compound in enzyme inhibition assays?

A3.

  • Kinase inhibition assays : Use ADP-Glo™ kinase assays with recombinant enzymes (e.g., EGFR, MAPK) at 1–10 µM compound concentration. IC₅₀ calculations require dose-response curves (n ≥ 3 replicates) .
  • Cell-based assays : Prioritize cytotoxicity screening (MTT assay) in HEK293 or HepG2 cells before mechanistic studies. EC₅₀ values should be compared with positive controls (e.g., staurosporine).
  • Data validation : Cross-validate results with orthogonal methods (e.g., surface plasmon resonance for binding affinity) to rule out false positives .

Pitfalls : Fluorescence interference from the benzofuran core requires control experiments with emission/exclusion filters.

Advanced Analytical Challenges

Q. Q4. How can researchers address discrepancies in HPLC purity results for this compound?

A4. Contradictory purity data (e.g., 95% vs. 98%) may stem from:

  • Column selection : Use C18 columns with 3 µm particle size for better resolution of polar byproducts (e.g., unreacted 4-fluorophenylacetic acid).
  • Mobile phase optimization : Adjust pH (2.5–3.5 with TFA) and gradient slope (5–20% acetonitrile/min) to separate closely eluting peaks .
  • Mass spectrometry validation : LC-MS (ESI+) identifies low-abundance impurities (e.g., dimeric side products at m/z >500) .

Case Study : Ethyl 5-fluorobenzofuran-2-carboxylate (CAS 93849-31-1) required ion-pairing agents (e.g., heptafluorobutyric acid) to improve peak symmetry .

Structure-Activity Relationship (SAR) Studies

Q. Q5. What strategies are effective for SAR studies targeting the 4-fluorophenyl moiety?

A5.

  • Isosteric replacements : Substitute 4-fluorophenyl with 4-Cl, 4-CF₃, or pyridinyl groups to assess electronic effects.
  • Positional scanning : Compare analogs with fluorophenyl at the 2-, 3-, or 4-positions of the benzofuran core.
  • Computational modeling : Docking studies (e.g., AutoDock Vina) predict binding poses in enzyme active sites. MD simulations (≥100 ns) evaluate stability of key interactions (e.g., hydrogen bonds with Thr766 in EGFR) .

Data Interpretation : Correlate logP (measured via shake-flask method) with cellular permeability trends.

Handling Data Contradictions

Q. Q6. How should researchers reconcile conflicting in vitro vs. in vivo efficacy data?

A6.

  • Pharmacokinetic factors : Measure plasma stability (e.g., mouse microsomal assays) and bioavailability (F%) to identify metabolic liabilities.
  • Dose adjustment : In vivo efficacy often requires higher doses (e.g., 50 mg/kg vs. 10 µM in vitro) due to protein binding and clearance.
  • Biomarker validation : Use Western blotting or ELISA to confirm target engagement (e.g., phospho-EGFR levels) in treated tissues .

Example : Benzofuran analogs showed poor CNS penetration due to P-glycoprotein efflux, necessitating structural modifications (e.g., logD <3) .

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